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Compound of Interest

Compound Name: Methyl 3-oxo-3-phenylpropanoate

Cat. No.: B1268224 Get Quote

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
3-oxo-3-phenylpropanoate (CAS No. 614-27-7), a key intermediate in organic synthesis. The

following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This

document is intended to serve as a valuable resource for researchers, scientists, and

professionals in the field of drug development.

Spectroscopic Data Summary
The structural elucidation of methyl 3-oxo-3-phenylpropanoate is supported by a combination

of spectroscopic techniques. The data presented in the following tables have been compiled

from various spectral databases and scientific literature to provide a concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Methyl 3-oxo-3-phenylpropanoate exists in a keto-enol tautomerism, which can be

observed in NMR spectra, although the keto form is typically predominant in common

deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data of Methyl 3-oxo-3-phenylpropanoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 d 2H Ar-H (ortho)

7.62 t 1H Ar-H (para)

7.48 t 2H Ar-H (meta)

3.98 s 2H -CH₂-

3.72 s 3H -OCH₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of Methyl 3-oxo-3-phenylpropanoate

Chemical Shift (δ) ppm Assignment

192.5 C=O (ketone)

167.8 C=O (ester)

136.6 Ar-C (quaternary)

134.0 Ar-CH (para)

128.9 Ar-CH (meta)

128.4 Ar-CH (ortho)

52.5 -OCH₃

45.8 -CH₂-

Solvent: CDCl₃, Frequency: 126 MHz

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 3: IR Spectroscopic Data of Methyl 3-oxo-3-phenylpropanoate

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1685 Strong C=O stretch (ketone)

~1600, ~1450 Medium C=C stretch (aromatic ring)

~1200 Strong C-O stretch (ester)

Sample Preparation: Vapor Phase

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data of Methyl 3-oxo-3-phenylpropanoate

m/z Relative Intensity (%) Proposed Fragment

178 Moderate [M]⁺ (Molecular Ion)

147 Low [M - OCH₃]⁺

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1268224?utm_src=pdf-body
https://www.benchchem.com/product/b1268224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of methyl 3-oxo-3-phenylpropanoate is

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1

second, and 16 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on a 126 MHz spectrometer using

a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2

seconds, and a sufficient number of scans (typically 1024 or more) are used to achieve an

adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For vapor phase IR, a small amount of methyl 3-oxo-3-
phenylpropanoate is heated to produce a vapor, which is then introduced into a gas cell

with infrared-transparent windows (e.g., KBr or NaCl).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty gas cell is first collected. The sample

spectrum is then recorded over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-

added to improve the signal-to-noise ratio.

Data Processing: The sample interferogram is Fourier transformed to produce the spectrum.

The spectrum is then presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction and Chromatography: The sample is introduced into the mass

spectrometer via a Gas Chromatograph (GC). A dilute solution of methyl 3-oxo-3-
phenylpropanoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is

injected into the GC. The GC is equipped with a suitable capillary column (e.g., a non-polar

DB-5 column) and is programmed with a temperature gradient to ensure separation of the

analyte from any impurities. Helium is typically used as the carrier gas.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is employed, where the molecules are bombarded with

a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector

records the abundance of each ion, and the data is compiled to generate a mass spectrum.

Visualized Workflows and Data Relationships
The following diagrams, created using the DOT language, illustrate the general workflow for

spectroscopic analysis and the specific relationship between the spectroscopic data and the

structure of methyl 3-oxo-3-phenylpropanoate.
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Molecular Structure of Methyl 3-oxo-3-phenylpropanoate

Spectroscopic Evidence

C₆H₅-

C=O (ketone)

-CH₂-

C=O (ester)

-OCH₃

¹H NMR (ppm)
7.95-7.48 (Ar-H)

3.98 (-CH₂-)
3.72 (-OCH₃)

Aromatic Protons Methylene Protons Methoxy Protons

¹³C NMR (ppm)
192.5 (C=O, ketone)
167.8 (C=O, ester)
136.6-128.4 (Ar-C)

52.5 (-OCH₃)
45.8 (-CH₂-)

Aromatic Carbons Ketone Carbonyl Methylene Carbon Ester Carbonyl Methoxy Carbon

IR (cm⁻¹)
~1685 (C=O, ketone)
~1740 (C=O, ester)

~1600, ~1450 (Ar C=C)
~1200 (C-O, ester)

Aromatic Ring Vibrations Ketone C=O Stretch Ester C=O Stretch Ester C-O Stretch

MS (m/z)
178 [M]⁺

105 [C₆H₅CO]⁺
77 [C₆H₅]⁺

Phenyl & Benzoyl Fragments
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-oxo-3-
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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